molecular formula C26H20O2 B14331329 Benzene, 1,1'-(1,2-ethenediyl)bis(3-phenoxy- CAS No. 110457-96-0

Benzene, 1,1'-(1,2-ethenediyl)bis(3-phenoxy-

Cat. No.: B14331329
CAS No.: 110457-96-0
M. Wt: 364.4 g/mol
InChI Key: HRJHUZJMJGZAGU-ISLYRVAYSA-N
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Description

Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge and substituted with phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) typically involves the reaction of benzene derivatives with ethene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivatives are reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethene bridge.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethane-bridged derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Similar structure but with methyl groups instead of phenoxy groups.

    Benzene, 1,1’-(1,2-ethenediyl)bis[2,4,6-trinitro-]: Contains nitro groups, leading to different chemical properties.

    1,1’-[(Z)-1,2-Diphenyl-1,2-ethenediyl]bis(pentamethylbenzene): Features pentamethylbenzene substituents.

Uniqueness

Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is unique due to its phenoxy substituents, which impart distinct chemical and physical properties

Properties

CAS No.

110457-96-0

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-phenoxy-3-[(E)-2-(3-phenoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C26H20O2/c1-3-11-23(12-4-1)27-25-15-7-9-21(19-25)17-18-22-10-8-16-26(20-22)28-24-13-5-2-6-14-24/h1-20H/b18-17+

InChI Key

HRJHUZJMJGZAGU-ISLYRVAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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